Sodium nonanoate

描述

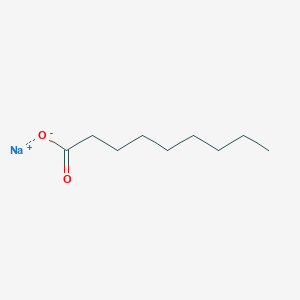

Sodium nonanoate, also known as sodium pelargonate, is the sodium salt of nonanoic acid. It is a white to off-white solid with the chemical formula

C9H17NaO2

and a molecular weight of 180.22 g/mol . This compound is commonly used in various industrial and scientific applications due to its surfactant properties and its role as an intermediate in organic synthesis.准备方法

Synthetic Routes and Reaction Conditions: Sodium nonanoate can be synthesized through the neutralization of nonanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature:

C9H19COOH+NaOH→C9H17NaO2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then dried and purified to remove any residual water and impurities .

化学反应分析

Types of Reactions: Sodium nonanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nonanoic acid and other oxidized derivatives.

Reduction: this compound can be reduced to form nonyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various alkyl halides and other electrophiles can be used under mild conditions.

Major Products:

Oxidation: Nonanoic acid and other carboxylic acids.

Reduction: Nonyl alcohol.

Substitution: Various substituted nonanoates depending on the electrophile used.

科学研究应用

Pharmaceutical Applications

Sodium nonanoate is primarily recognized for its role as a pharmaceutical enhancer . It has been studied for its ability to improve the bioavailability of certain drugs by enhancing their permeability across biological membranes. Research indicates that this compound can facilitate the transport of therapeutic agents through intestinal barriers, making it valuable in oral drug delivery systems.

Case Study: Enhancement of Drug Absorption

In a study examining the effects of various sodium salts on drug transport in Caco-2 monolayers (a model for intestinal absorption), this compound was shown to significantly increase the permeability of a model drug, thereby enhancing its absorption profile . This property makes this compound an attractive candidate for formulating solid oral dosage forms that require improved bioavailability.

Biochemical Research

This compound has been utilized in biochemical studies as an analytical reagent and a component in various assays. Its ability to interact with biological membranes has made it useful in exploring membrane dynamics and cellular processes.

Applications in Membrane Studies

- Membrane Fluidity : this compound can alter membrane fluidity, which is essential for understanding membrane protein function and lipid interactions.

- Cell Viability Assays : It has been employed in assays to assess cell viability and mitochondrial function, providing insights into cellular responses to different stimuli .

Environmental Science

The environmental applications of this compound stem from its surfactant properties. It can be used as a biodegradable surfactant in cleaning products and formulations aimed at reducing environmental impact.

Biodegradability Studies

Research indicates that this compound exhibits favorable biodegradability characteristics, making it suitable for use in formulations intended for eco-friendly applications. Its breakdown products are less harmful to aquatic life compared to traditional synthetic surfactants .

Industrial Applications

In addition to pharmaceutical and environmental applications, this compound is also utilized in various industrial processes:

- Emulsification : It serves as an emulsifier in food and cosmetic industries, helping to stabilize mixtures of oil and water.

- Lubricants : Its lubricating properties make it useful in formulations for industrial lubricants where enhanced performance is required.

Data Summary Table

作用机制

The mechanism by which sodium nonanoate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifying agent. At the molecular level, this compound interacts with lipid bilayers and proteins, affecting their structure and function .

相似化合物的比较

Sodium nonanoate can be compared with other sodium salts of fatty acids, such as:

Sodium octanoate (sodium caprylate): Similar in structure but with one less carbon atom, making it slightly less hydrophobic.

Sodium decanoate (sodium caprate): Similar in structure but with one more carbon atom, making it slightly more hydrophobic.

Sodium laurate: A longer-chain fatty acid salt with different surfactant properties.

Uniqueness: this compound’s unique balance of hydrophobic and hydrophilic properties makes it particularly effective as a surfactant and emulsifying agent in various applications .

属性

CAS 编号 |

14047-60-0 |

|---|---|

分子式 |

C9H18NaO2 |

分子量 |

181.23 g/mol |

IUPAC 名称 |

sodium;nonanoate |

InChI |

InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |

InChI 键 |

QCEDORUJSTYXSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCC(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

67762-44-1 14047-60-0 |

物理描述 |

OtherSolid |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

112-05-0 (Parent) |

同义词 |

nonanoic acid pelargonic acid pelargonic acid, aluminum salt pelargonic acid, cadmium salt pelargonic acid, calcium salt pelargonic acid, potassium salt pelargonic acid, sodium salt pelargonic acid, zinc salt potassium nonanoate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium nonanoate influence surfactant systems?

A: this compound, as an anionic surfactant, exhibits intriguing behavior in mixed surfactant systems. Research indicates that it can significantly swell lamellar and hexagonal liquid crystalline phases formed by dodecyltrimethylammonium chloride (DoTAC) []. This swelling effect is particularly pronounced in lamellar phases, extending to an equimolar ratio of the two surfactants []. Interestingly, the mesophase of this compound struggles to solubilize substantial amounts of the longer-chain DoTAC molecules [].

Q2: What is the impact of this compound on polymer interactions in solutions?

A: Studies have shown that this compound interacts differently with polymers compared to other surfactants like sodium octylsulfonate or lithium perfluorononanoate. While it can lower the aggregation number of surfactants in the presence of poly(vinylpyrrolidone) (PVP), there is no evidence of direct interaction between this compound and PVP []. This contrasts with the strong hydrophobic interaction observed between lithium perfluorononanoate and PVP, highlighting the influence of surfactant structure on polymer interactions [].

Q3: How effective is this compound as an antifeedant against the pine weevil (Hylobius abietis)?

A: Research suggests that this compound exhibits limited antifeedant activity against pine weevils. While nonanoic acid itself demonstrates potent antifeedant properties, its sodium salt form is significantly less effective [, ]. This difference in activity highlights the importance of structural features in influencing biological activity. For practical applications, less volatile derivatives like decanoic acid show greater promise for long-term protection of pine trees against weevil feeding [].

Q4: Can this compound be utilized to enhance surfactin production in microbial cultures?

A: Studies exploring the use of this compound for surfactin production have encountered challenges due to its cytotoxic effects. While other carbon backbone precursors like sodium citrate and sodium succinate successfully improve surfactin biosynthesis, the application of this compound and sodium decanoate at higher concentrations proved detrimental []. This emphasizes the importance of carefully considering the potential toxicity of additives in microbial fermentation processes.

Q5: Are there analytical techniques available to study the behavior of this compound in solution?

A: Various analytical techniques can be employed to investigate this compound in solution. Techniques like Small-Angle X-ray Scattering (SAXS) can provide insights into the structural characteristics of this compound micelles, such as bilayer thickness and average area per molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information on molecular interactions and dynamics within these systems [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。